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Compound of Interest

Compound Name: 1-(2-fluorophenyl)Pyrrolidine

Cat. No.: B1643908

Get Quote

Executive Summary
N-(2-Fluorophenyl)pyrrolidine (also known as 1-(2-fluorophenyl)pyrrolidine) is a tertiary

amine featuring a saturated five-membered nitrogen heterocycle attached to a fluorinated

aromatic ring.[1][2][3] It represents a "privileged scaffold" in drug discovery. The specific

inclusion of the fluorine atom at the ortho position serves two primary functions:

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the metabolically

labile ortho position.

Conformational Locking: The steric bulk and electronic repulsion of the fluorine atom

influence the torsion angle between the pyrrolidine and phenyl rings, favoring specific

bioactive conformations.

Chemical Identity & Physicochemical Profile[1][3][4]
[5][6][7]
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Property Detail

IUPAC Name 1-(2-Fluorophenyl)pyrrolidine

Common Name N-(2-Fluorophenyl)pyrrolidine

CAS Number
Not widely listed as a commodity chemical;

analogs include 72216-04-7 (isomer)

Molecular Formula

Molecular Weight 165.21 g/mol

SMILES FC1=CC=CC=C1N2CCCC2

InChIKey
Predicted: VDQQJMHXZCMNMU-

UHFFFAOYSA-N (Analogous to N-phenyl)

Physicochemical Properties
The following data are derived from experimental values of the structural analog N-

phenylpyrrolidine and computational adjustments for the fluorine substituent.
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Property
Value
(Approximate/Predicted)

Note

Physical State Colorless to pale yellow oil
Liquid at RT due to lack of H-

bonding donors.

Boiling Point 230–240 °C (at 760 mmHg)

Higher than N-

phenylpyrrolidine (bp ~250°C)

due to polarity.

Density 1.08 g/cm³
Fluorine increases density

relative to H-analog (~1.02).

LogP (Octanol/Water) 2.5 – 2.8
Moderate lipophilicity; suitable

for CNS penetration.

pKa (Conjugate Acid) 3.0 – 4.0

Significantly lower than alkyl

pyrrolidines (~11.3) due to

resonance delocalization into

the aryl ring and inductive

withdrawal by Fluorine.

Synthetic Methodologies
The synthesis of N-(2-fluorophenyl)pyrrolidine is most efficiently achieved via Buchwald-

Hartwig Amination. Traditional Nucleophilic Aromatic Substitution (

) is generally inefficient for unactivated fluorobenzenes (lacking strong electron-withdrawing
groups like

).

Protocol: Palladium-Catalyzed Buchwald-Hartwig
Amination
This protocol utilizes a palladium catalyst to couple pyrrolidine with 1-bromo-2-fluorobenzene.

Reagents:

Substrate: 1-Bromo-2-fluorobenzene (1.0 equiv)
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Amine: Pyrrolidine (1.2 equiv)

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)

Base: Sodium tert-butoxide (

) (1.4 equiv)

Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:

Inert Atmosphere: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir

bar and a reflux condenser. Flush with Argon or Nitrogen.

Catalyst Pre-complexation: Add

, BINAP, and

to the flask. Add anhydrous toluene and stir at room temperature for 10 minutes to form the
active catalytic species.

Addition: Add 1-bromo-2-fluorobenzene and pyrrolidine via syringe.

Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor progress via TLC

(hexane/ethyl acetate) or LC-MS.

Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove

palladium residues and inorganic salts. Wash the pad with ethyl acetate.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash

column chromatography (Silica gel, Hexane:EtOAc gradient).

Reaction Mechanism Visualization
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The following diagram illustrates the catalytic cycle, highlighting the oxidative addition and

reductive elimination steps.
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Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of N-aryl

pyrrolidines.

Spectroscopic Characterization
Researchers should use the following diagnostic signals to confirm the structure.

Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz,

):

6.90 – 7.10 ppm (m, 4H): Aromatic protons. The pattern will be complex due to

and

coupling.

3.40 – 3.50 ppm (m, 4H):

-protons of the pyrrolidine ring (

). These will appear downfield due to the aniline nitrogen.

1.90 – 2.00 ppm (m, 4H):

-protons of the pyrrolidine ring (

).

C NMR (100 MHz,

):

~155 ppm (d,

): Carbon attached to Fluorine (

).

~138 ppm (d,

): Ipso Carbon (
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).

~50-52 ppm: Pyrrolidine

-carbons.

~25-26 ppm: Pyrrolidine

-carbons.

F NMR:

-120 to -125 ppm: Single multiplet relative to

.

Mass Spectrometry
Method: ESI-MS (Positive Mode)

Target Ion:

m/z: 166.1

Pharmacological & ADME Applications[7]
Metabolic Stability (The Ortho-Blocker Effect)
In drug design, the para position of a phenyl ring is most susceptible to Phase I metabolism

(CYP450 oxidation). However, the ortho position is also a metabolic soft spot.

Unsubstituted N-phenylpyrrolidine: Susceptible to ortho-hydroxylation, leading to potentially

toxic quinone-imine intermediates.

N-(2-fluorophenyl)pyrrolidine: The fluorine atom sterically and electronically blocks this

position, extending the half-life (

) of the scaffold.

Bioisosterism
The N-(2-fluorophenyl)pyrrolidine moiety is often used as a bioisostere for:
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N-Phenylmorpholine: To increase lipophilicity (pyrrolidine is more lipophilic than morpholine).

N,N-Diethylaniline: To restrict conformational freedom (cyclization of ethyl chains into a ring

reduces entropy loss upon binding).

Metabolic Fate

N-(2-Fluorophenyl)
pyrrolidine Scaffold
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Click to download full resolution via product page

Figure 2: Impact of ortho-fluorination on the metabolic stability of the N-aryl scaffold.

Safety & Handling (MSDS Summary)
While specific data for this derivative may be sparse, handle as a substituted aniline/pyrrolidine.

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

Storage: Store under inert gas (Argon) at 2-8°C to prevent oxidation of the amine (N-oxides).

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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